1H-Imidazole, 1,1'-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride
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Overview
Description
1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of imidazole rings, a germylene core, and naphthalenylmethyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride involves multiple steps, including the formation of imidazole rings and the incorporation of germylene and naphthalenylmethyl groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical studies, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings and naphthalenylmethyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The germylene core may also contribute to its activity by influencing the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride stands out due to its unique combination of imidazole rings, germylene core, and naphthalenylmethyl groups. Similar compounds include:
- 1H-Imidazole, 1,1’-(dimethylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride
- 1H-Imidazole, 1,1’-(diethylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride These compounds share structural similarities but differ in the length and nature of the alkyl groups attached to the germylene core, which can influence their chemical properties and applications .
Properties
CAS No. |
153714-98-8 |
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Molecular Formula |
C40H54Cl2GeN4 |
Molecular Weight |
734.4 g/mol |
IUPAC Name |
dihexyl-bis[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germane;dihydrochloride |
InChI |
InChI=1S/C40H52GeN4.2ClH/c1-3-5-7-13-25-41(26-14-8-6-4-2,44-29-27-42-39(44)31-35-21-15-19-33-17-9-11-23-37(33)35)45-30-28-43-40(45)32-36-22-16-20-34-18-10-12-24-38(34)36;;/h9-12,15-24H,3-8,13-14,25-32H2,1-2H3;2*1H |
InChI Key |
MXTWVZGULPLHTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Ge](CCCCCC)(N1CCN=C1CC2=CC=CC3=CC=CC=C32)N4CCN=C4CC5=CC=CC6=CC=CC=C65.Cl.Cl |
Origin of Product |
United States |
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